
1-(Aminomethyl)-5-hydroxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-5-hydroxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring substituted with an aminomethyl group at the first position and a hydroxyl group at the fifth position. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-hydroxynaphthalene can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to obtain 1-aminonaphthalene. Subsequent hydroxylation at the fifth position yields the desired compound. Another method includes the direct aminomethylation of 5-hydroxynaphthalene using formaldehyde and an amine source under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-5-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-5-hydroxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-5-hydroxynaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the hydroxyl group can participate in hydrogen bonding and redox reactions. These interactions influence the compound’s biological activity and its role in chemical processes.
Comparación Con Compuestos Similares
1-(Aminomethyl)-5-hydroxyanthracene: Similar structure but with an additional benzene ring.
1-(Aminomethyl)-5-hydroxyphenanthrene: Similar structure but with a different arrangement of the aromatic rings.
Uniqueness: 1-(Aminomethyl)-5-hydroxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its dual functional groups allow for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5-(aminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,13H,7,12H2 |
Clave InChI |
PXQCMSAJWSZTNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



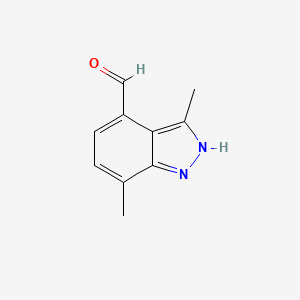
![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)


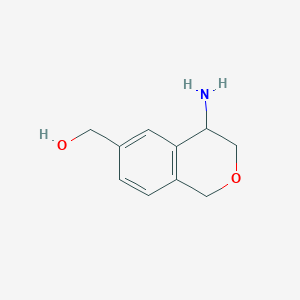
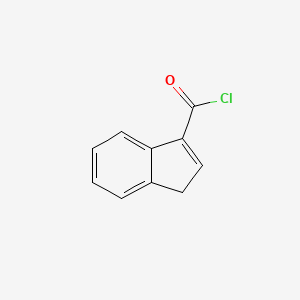
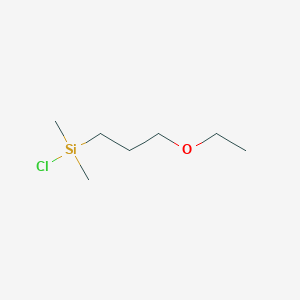
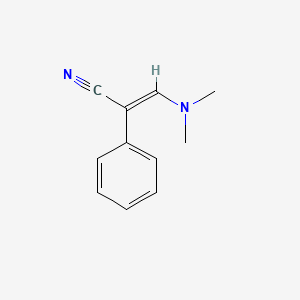

![2H-Imidazo[2,1-a]isoindol-5(3H)-one](/img/structure/B11912707.png)

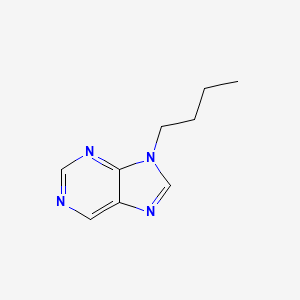
![2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11912724.png)
